molecular formula C13H17NO3 B1429236 trans-Benzyl 3-hydroxycyclopentylcarbamate CAS No. 167298-57-9

trans-Benzyl 3-hydroxycyclopentylcarbamate

Cat. No.: B1429236
CAS No.: 167298-57-9
M. Wt: 235.28 g/mol
InChI Key: BOLLUGKKOBOJGH-RYUDHWBXSA-N
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Description

Trans-Benzyl 3-hydroxycyclopentylcarbamate: is a chemical compound with the molecular formula C₁₃H₁₇NO₃. It is a derivative of cyclopentanol and benzyl carbamate, featuring a benzyl group attached to the carbamate ester of 3-hydroxycyclopentyl. This compound is primarily used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Benzyl 3-hydroxycyclopentylcarbamate typically involves the reaction of cyclopentanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Trans-Benzyl 3-hydroxycyclopentylcarbamate can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone.

  • Reduction: : The carbamate ester can be reduced to an amine.

  • Substitution: : The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Cyclopentanone

  • Reduction: : Cyclopentylamine

  • Substitution: : Various substituted benzyl carbamates

Scientific Research Applications

Trans-Benzyl 3-hydroxycyclopentylcarbamate is used in various scientific research applications, including:

  • Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : In the study of enzyme inhibitors and as a tool in biochemical assays.

  • Medicine: : As a potential intermediate in the synthesis of pharmaceuticals.

  • Industry: : In the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-Benzyl 3-hydroxycyclopentylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Trans-Benzyl 3-hydroxycyclopentylcarbamate is similar to other benzyl carbamates and cyclopentanol derivatives. its unique structure, particularly the trans-configuration and the presence of the hydroxyl group, sets it apart. Similar compounds include:

  • Benzyl cyclopentylcarbamate

  • 3-hydroxycyclopentyl carbamate

  • Benzyl 3-hydroxycyclohexylcarbamate

These compounds may have similar applications but differ in their chemical properties and reactivity due to variations in their molecular structures.

Properties

IUPAC Name

benzyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-6-11(8-12)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLLUGKKOBOJGH-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150150
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167298-57-9
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167298-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclopentyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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